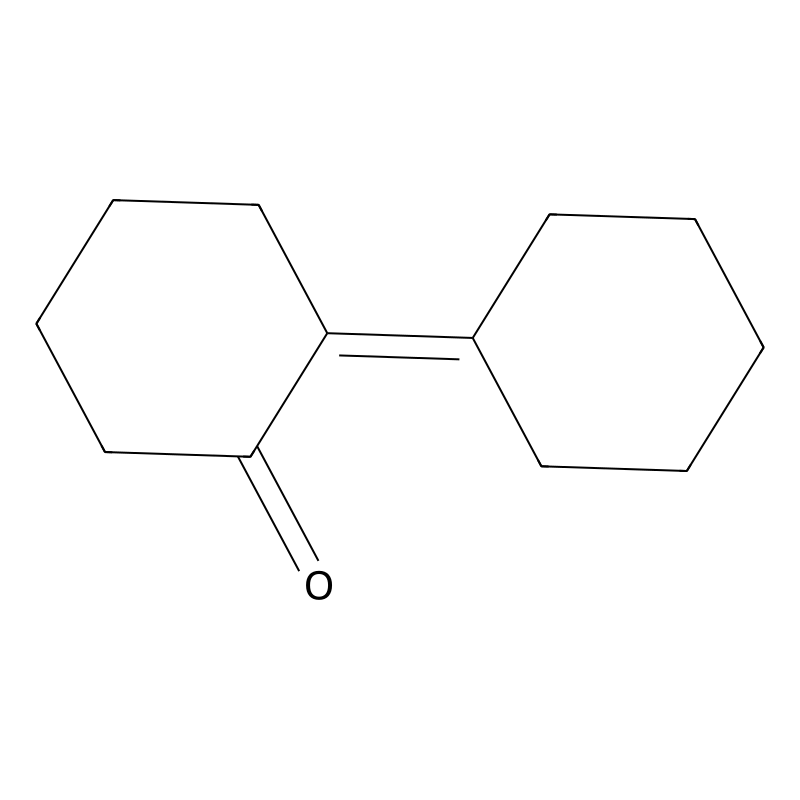2-Cyclohexylidenecyclohexanone

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Esterification of Acetic Acid
Scientific Field: Organic Chemistry, Catalysis
Summary of Application: 2-Cyclohexylidenecyclohexanone is used in the esterification of acetic acid to synthesize the corresponding ester, 2-(2-cyclohexyl acetate)cyclohexanone.
Methods of Application: The process involves the self-aldol condensation of cyclohexanone, yielding a mixture of 2-(1-cyclohexenyl)cyclohexanone and 2-cyclohexylidenecyclohexanone. An acid-treated clay catalyst is employed to selectively obtain the β γ-unsaturated ketone.
Results or Outcomes: The esterification process results in the synthesis of 2-(2-cyclohexyl acetate)cyclohexanone, a precursor of [1,1-biphenyl]-2,2’-diol.
Formation of Furan Derivatives
Scientific Field: Organic Chemistry
Summary of Application: 2-Cyclohexylidenecyclohexanone is used in the formation of furan derivatives.
Methods of Application: The reaction of cyclohexanone, and also of 2-cyclohexylidenecyclohexanone, with concentrated sulfuric acid at room temperature leads to the formation of furan derivatives.
Results or Outcomes: The reaction results in the formation of 1,2,3,4,6,7,8,9-octahydrodibenzofuran and l,2,3,3a,6,7,8,8a,8b-nonahydro-3a-methylcyclopenta [b]benzofuran.
2-Cyclohexylidenecyclohexanone is an organic compound with the molecular formula and a molecular weight of approximately 178.27 g/mol. It is classified as a ketone due to the presence of a carbonyl group (C=O) within its structure. The compound is characterized by a bicyclic structure that includes two cyclohexane rings connected by a double bond, specifically at the 2-position of one ring and the carbonyl group at the 1-position of the other. This unique arrangement contributes to its chemical properties and reactivity.
Further Research:
The unique structure of 2-Cyclohexylidenecyclohexanone offers potential for further scientific exploration. Here are some potential areas for future research:
- Synthesis optimization: Develop efficient and scalable methods for synthesizing 2-Cyclohexylidenecyclohexanone.
- Reactivity studies: Investigate the reactivity of the compound with various reagents to explore its potential applications.
- Computational modeling: Utilize computational tools to study the conformational flexibility and potential interactions with other molecules.
- Biological studies: Investigate potential interactions with biological systems to assess its biocompatibility and potential applications in medicinal chemistry.
The reactivity of 2-cyclohexylidenecyclohexanone has been explored in various studies. Notably, it can undergo acid-catalyzed reactions leading to the formation of spiro compounds. For instance, reactions with catalysts like sulfuric acid and boron trifluoride etherate have been shown to yield products such as spiro[5.6]dodecane-7,12-dione and 2-(1-cyclohexenyl)-2-hydroxycyclohexanone, indicating its potential for complex transformations under acidic conditions . Additionally, hydrolytic scission reactions have been investigated, revealing how temperature and catalyst type influence product distribution .
Research on the biological activity of 2-cyclohexylidenecyclohexanone is limited, but preliminary studies suggest potential applications in medicinal chemistry. Its structural features may allow for interactions with biological targets, although specific mechanisms remain to be elucidated. Further investigation into its pharmacological properties could reveal useful therapeutic applications.
Several synthesis methods for 2-cyclohexylidenecyclohexanone have been documented:
- Self-Condensation of Cyclohexanone: This method involves the alkali-catalyzed self-condensation of cyclohexanone, where dimers are formed before dehydration leads to the final product .
- Reactions with Aluminum Oxycarbonate: Another approach includes reacting cyclohexanone with aluminum oxycarbonate in a controlled environment.
These methods highlight the compound's versatility and accessibility in laboratory settings.
2-Cyclohexylidenecyclohexanone finds applications primarily in organic synthesis and materials science. Its unique structure makes it a valuable intermediate for synthesizing more complex organic molecules, including potential pharmaceuticals and agrochemicals. Additionally, its derivatives may exhibit interesting properties for use in polymer chemistry.
Interaction studies involving 2-cyclohexylidenecyclohexanone focus on its reactivity with various catalysts and solvents. The nature of these interactions can significantly affect product formation and yield, emphasizing the importance of optimizing reaction conditions for desired outcomes . Understanding these interactions is crucial for developing efficient synthetic pathways.
Several compounds share structural similarities with 2-cyclohexylidenecyclohexanone, including:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Cyclohexanone | Simple ketone structure without double bond | |
| 1-Cyclohexenylcyclohexanone | Contains a cyclohexene moiety | |
| Bicyclo[3.3.0]octan-2-one | Bicyclic structure with different ring fusion |
Uniqueness: Unlike cyclohexanone, which lacks the double bond and bicyclic nature, or 1-cyclohexenylcyclohexanone, which has a different functional group arrangement, 2-cyclohexylidenecyclohexanone uniquely combines both bicyclic structure and a ketonic functional group, enhancing its reactivity and potential applications in organic synthesis.
XLogP3
UNII
Other CAS
1011-12-7








